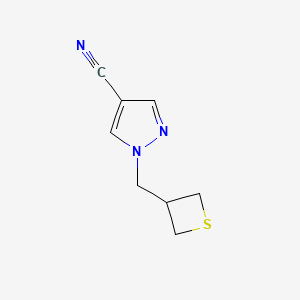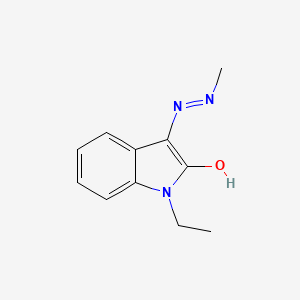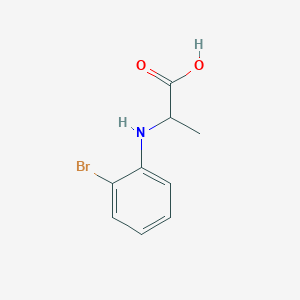![molecular formula C8H8N2O2 B13111200 3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13111200.png)
3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused ring structure, which combines elements of both pyridine and pyrimidine. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes . This reaction typically proceeds under mild conditions and yields the desired product in moderate to good yields.
Industrial Production Methods
For industrial production, the compound can be synthesized by dissolving it in chloroform, filtering, evaporating, and then recrystallizing the residue from ethanol/acetone. The resulting needles can be washed with diethyl ether and dried. Alternatively, recrystallization can be performed using chloroform/petroleum ether or chloroform/hexane .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various pathogenic bacteria.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to these enzymes, the compound can disrupt the normal progression of the cell cycle, leading to cell death or growth inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure, known for its anticancer properties.
Pyrido[2,3-d]pyrimidine: This compound also shares structural similarities and exhibits various biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is unique due to its specific hydroxyl group at the 3-position, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its distinct biological activities.
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
3-hydroxy-3,4-dihydropyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C8H8N2O2/c11-6-5-10-4-2-1-3-7(10)9-8(6)12/h1-4,6,11H,5H2 |
Clave InChI |
ZPFZGPJYVPLGKG-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N=C2N1C=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine](/img/structure/B13111135.png)


![4-Chloro-6-methylimidazo[1,5-a]quinoxaline](/img/structure/B13111140.png)
![2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111151.png)






